Solubility Profile of Methyl 2-methyl-2-(methylamino)propanoate Hydrochloride in Polar Aprotic Solvents
Solubility Profile of Methyl 2-methyl-2-(methylamino)propanoate Hydrochloride in Polar Aprotic Solvents
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Methyl 2-methyl-2-(methylamino)propanoate hydrochloride is an amino acid ester derivative of interest in synthetic and medicinal chemistry. Its utility in these fields is critically dependent on its behavior in various solvent systems, particularly during reaction, purification, and formulation processes. This technical guide provides a comprehensive analysis of the solubility profile of this compound in polar aprotic solvents. Lacking extensive published quantitative data, this document establishes a predictive framework based on fundamental physicochemical principles and provides robust, detailed protocols for empirical determination. We explore the theoretical underpinnings of solute-solvent interactions governing the dissolution of an amine hydrochloride salt in non-proton-donating media, discuss key factors influencing solubility, and present a validated experimental workflow for accurate measurement. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize Methyl 2-methyl-2-(methylamino)propanoate hydrochloride in their work.
Introduction
The selection of an appropriate solvent is a cornerstone of chemical process development, influencing reaction kinetics, impurity profiles, and product isolation. For intermediates like Methyl 2-methyl-2-(methylamino)propanoate hydrochloride, understanding solubility is paramount. As a hydrochloride salt, its solubility is typically high in polar protic solvents like water and alcohols. However, many synthetic transformations and purification techniques necessitate the use of polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[1] These solvents offer a unique environment, lacking the ability to donate hydrogen bonds while possessing significant polarity, which can be advantageous for controlling reactivity and dissolving a wide range of organic molecules and salts.[2]
This guide addresses the critical need for a deeper understanding of the solubility of Methyl 2-methyl-2-(methylamino)propanoate hydrochloride in this specific class of solvents. We will delve into its physicochemical characteristics and the molecular interactions that dictate its solubility, providing a predictive framework and the experimental means to validate it.
Physicochemical Properties of the Solute
A molecule's structure dictates its physical and chemical properties, including its solubility. Methyl 2-methyl-2-(methylamino)propanoate hydrochloride is the hydrochloride salt of an N-methylated amino acid ester.
Table 1: Key Physicochemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | methyl 2-methyl-2-(methylamino)propanoate;hydrochloride | |
| Synonym(s) | N-methyl-aminoisobutyric acid methyl ester hydrochloride | [3] |
| CAS Number | 242468-73-1 | [3] |
| Molecular Formula | C₆H₁₄ClNO₂ | [3] |
| Molecular Weight | 167.63 g/mol | [3] |
| Physical Form | Solid | |
| Structure | The molecule consists of a tertiary amine that is protonated, forming a salt with the chloride counter-ion. It also contains a methyl ester functional group. | [3] |
| Computed LogP | 0.5792 | [3] |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | [3] |
The presence of a charged ammonium center and a polar ester group suggests that strong dipole-dipole and ion-dipole interactions will be the primary drivers of its dissolution in polar solvents.
Theoretical Principles of Solubility in Polar Aprotic Solvents
The adage "like dissolves like" provides a foundational but simplified view of solubility.[4] For an ionic compound like an amine hydrochloride in a polar aprotic medium, a more nuanced understanding of intermolecular forces is required.
The Nature of Polar Aprotic Solvents
Polar aprotic solvents are characterized by molecules with large dipole moments but no acidic protons (i.e., they lack O-H or N-H bonds).[1] This means they can act as hydrogen bond acceptors but not donors.[5] This property is crucial, as it prevents the solvent from forming strong hydrogen bonds with the chloride anion, which can influence the overall solvation process. Their high dielectric constants help to separate the ions of the solute.
Solute-Solvent Interactions
The dissolution of Methyl 2-methyl-2-(methylamino)propanoate hydrochloride in a polar aprotic solvent is an energetically complex process governed by three key interactions:
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Breaking Solute-Solute Bonds: Energy is required to overcome the lattice energy of the crystalline salt. This involves breaking the strong ionic bonds between the protonated amine (R₃NH⁺) and the chloride anion (Cl⁻).
-
Breaking Solvent-Solvent Bonds: Energy is needed to disrupt the intermolecular forces (primarily dipole-dipole) holding the solvent molecules together to create a cavity for the solute.
-
Forming Solute-Solvent Bonds: Energy is released when the solute ions are solvated by the solvent molecules. This occurs through:
-
Ion-Dipole Interactions: The positive pole of the solvent's dipole orients around the chloride anion, while the negative pole orients around the protonated ammonium cation.
-
Dipole-Dipole Interactions: The polar ester group of the solute can interact with the dipoles of the solvent molecules.
-
Dissolution is favorable when the energy released from solute-solvent interactions is comparable to or greater than the energy required to break the solute-solute and solvent-solvent bonds.
Key Factors Influencing Solubility
Several physical and chemical factors can significantly alter the solubility of the compound.[6][7]
-
Temperature: For most solids exhibiting endothermic dissolution, solubility increases with temperature.[8] This is because the added thermal energy helps overcome the crystal lattice energy. However, this relationship must be determined empirically, as some compounds can exhibit exothermic dissolution.[8]
-
Solvent Polarity and Dielectric Constant: Solvents with higher polarity and dielectric constants are generally more effective at solvating ions and promoting the dissolution of salts.[9]
-
Crystal Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy.[6] A more stable crystalline form will have a higher lattice energy and, consequently, lower solubility.
-
Impurities: The presence of water in the aprotic solvent can significantly increase solubility by providing a powerful hydrogen-bond-donating species to solvate the chloride anion. Conversely, the presence of a common ion (e.g., another chloride salt) can suppress solubility.[10]
Predicted Solubility Profile
While specific quantitative data is not widely available, a qualitative prediction of solubility can be made by comparing the properties of common polar aprotic solvents.
Table 2: Predicted Qualitative Solubility of Methyl 2-methyl-2-(methylamino)propanoate hydrochloride
| Solvent | Class | Dielectric Constant (approx.) | Dipole Moment (approx., D) | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 47 | 3.96 | High | Highly polar with a high dielectric constant, excellent for dissolving salts. |
| N,N-Dimethylformamide (DMF) | Amide | 37 | 3.82 | High to Moderate | Very polar, effective at solvating cations. |
| Acetonitrile (ACN) | Nitrile | 37.5 | 3.92 | Moderate to Low | High dipole moment but less effective at solvating anions compared to DMSO or DMF. |
| Acetone | Ketone | 21 | 2.88 | Low | Moderately polar but with a lower dielectric constant, making it less effective for ionic salts. |
| Tetrahydrofuran (THF) | Ether | 7.6 | 1.75 | Very Low / Insoluble | Lower polarity and dielectric constant are insufficient to overcome the salt's lattice energy. |
| Ethyl Acetate | Ester | 6.0 | 1.78 | Very Low / Insoluble | Similar to THF, lacks the polarity needed to effectively solvate the ions. |
Note: These predictions are based on general principles. Experimental verification is essential.
Experimental Methodology for Solubility Determination
To obtain reliable and accurate solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a widely accepted standard for determining thermodynamic solubility.[11]
Materials and Equipment
-
Methyl 2-methyl-2-(methylamino)propanoate hydrochloride (purity >97%)
-
Selected polar aprotic solvents (anhydrous, HPLC grade)
-
Analytical balance (±0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)
Protocol: Isothermal Shake-Flask Method
-
Preparation: Add an excess amount of the solid compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[11]
-
Solvent Addition: Accurately add a known volume or mass of the desired polar aprotic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to permit the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.
-
Dilution: Accurately weigh the collected filtrate and perform a precise serial dilution with the same solvent to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
Diagram of Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Data Interpretation and Troubleshooting
-
Ensuring Equilibrium: If solubility values change with increased equilibration time, it indicates that equilibrium was not reached. The experiment should be repeated with a longer agitation period.
-
Compound Stability: Amine salts can sometimes undergo disproportionation in solution, converting to the free base.[10] It is advisable to analyze the sample for the presence of the free base, especially if the solution is stored for an extended period. This can be done by comparing the HPLC chromatogram to a reference standard of the free amine.
-
Solvent Purity: The presence of trace amounts of water can have a disproportionately large effect on solubility. Using anhydrous solvents and minimizing exposure to atmospheric moisture is critical for obtaining reproducible results.
Conclusion
The solubility of Methyl 2-methyl-2-(methylamino)propanoate hydrochloride in polar aprotic solvents is governed by a delicate balance of intermolecular forces, primarily ion-dipole interactions, which must be strong enough to overcome the compound's crystal lattice energy. While highly polar solvents like DMSO and DMF are predicted to be effective, solvents with lower dielectric constants such as acetone and THF are expected to be poor solvents for this salt. Due to the scarcity of published data, the experimental protocols detailed in this guide provide a reliable framework for researchers to determine precise solubility values tailored to their specific process conditions. This empirical data is invaluable for optimizing reaction media, developing purification strategies, and guiding formulation efforts in both research and industrial settings.
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